(R)-4-amino-4-phenylbutanoic acid hydrochloride
Description
Properties
IUPAC Name |
(4R)-4-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVTLZMBWZXGN-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-4-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available ®-4-phenylbutanoic acid.
Amination: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The free amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-4-amino-4-phenylbutanoic acid hydrochloride may involve:
Large-Scale Amination: Utilizing continuous flow reactors for the amination step to increase yield and efficiency.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to ensure high selectivity and purity.
Crystallization: The final product is often purified through crystallization techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-amino-4-phenylbutanoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The phenyl group can be hydrogenated under catalytic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydrogenated phenyl derivatives.
Substitution Products: Various substituted amines and amides.
Scientific Research Applications
®-4-amino-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-4-amino-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in amino acid metabolism.
Pathways Involved: The compound modulates signaling pathways related to neurotransmission and neuroprotection.
Comparison with Similar Compounds
Key Findings from Structural Comparisons:
Substituent Position and Bioactivity: The position of the phenyl group (C3 vs. C4) significantly alters molecular interactions. For example, (R)-4-amino-3-phenylbutyric acid hydrochloride (phenyl at C3) may exhibit divergent receptor-binding profiles compared to the target compound . Electron-withdrawing groups (e.g., cyano in , fluoro in ) enhance polarity and metabolic stability, making these analogs suitable for targeted drug delivery.
Stereochemical Impact :
- The R-configuration is conserved across analogs listed, underscoring its importance in maintaining enantioselective activity.
Functional Group Modifications :
Biological Activity
(R)-4-amino-4-phenylbutanoic acid hydrochloride, commonly referred to as (R)-GABOBH, is a chiral compound derived from gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system. This compound has garnered attention for its significant biological activity, particularly in the context of neurological disorders. This article delves into its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure:
- Molecular Formula: C10H13ClN2O2
- Molecular Weight: Approximately 215.677 g/mol
(R)-GABOBH acts primarily as a selective inhibitor of the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the degradation of GABA. By inhibiting GABA-T, (R)-GABOBH can elevate GABA levels in the brain, potentially providing therapeutic benefits for conditions associated with GABAergic dysfunction, such as anxiety, epilepsy, and depression .
- Target Enzyme: GABA transaminase (GABA-T)
- Pathways Involved: Modulates neurotransmitter signaling pathways related to mood regulation and neuroprotection.
Biological Activity and Therapeutic Applications
(R)-GABOBH has been studied for its potential therapeutic applications across various neurological and psychiatric disorders. The following table summarizes its biological activities and potential therapeutic uses:
| Biological Activity | Potential Therapeutic Application |
|---|---|
| Elevation of GABA levels | Treatment of anxiety disorders |
| Neuroprotective effects | Potential in neurodegenerative diseases |
| Anticonvulsant properties | Management of epilepsy |
| Anxiolytic effects | Alleviation of stress-related conditions |
Case Studies and Research Findings
-
Inhibition of GABA-T:
A study demonstrated that (R)-GABOBH effectively inhibits GABA-T in rat brain tissues, leading to increased GABA concentrations. This increase is associated with improved behavioral outcomes in models of anxiety and depression. -
CNS Activity:
Research indicates that (R)-GABOBH exhibits central nervous system activity comparable to other GABAergic drugs but with a unique mechanism that may offer advantages in terms of side effects and efficacy . -
Comparative Studies:
Compared to its enantiomer (S)-4-amino-4-phenylbutanoic acid, which acts as a substrate for GABA-T, (R)-GABOBH serves as a competitive inhibitor, highlighting its distinct pharmacological profile .
Comparison with Similar Compounds
To better understand the unique properties of (R)-GABOBH, a comparison with structurally similar compounds is provided:
| Compound Name | Type | Unique Features |
|---|---|---|
| 4-Amino-3-phenylbutyric acid | GABA derivative | Anxiolytic and nootropic effects; GABA mimetic |
| Baclofen | GABA analogue | Primarily used as a muscle relaxant |
| Phenibut | Beta-phenyl-GABA | Anxiolytic effects; acts on GABA(B) receptors |
(R)-GABOBH’s selective inhibition of GABA-T distinguishes it from these compounds, which primarily target GABA receptors without affecting degradation pathways .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (R)-4-amino-4-phenylbutanoic acid hydrochloride, and how is stereochemical integrity maintained?
- Answer: The synthesis typically involves enantioselective methods, such as asymmetric hydrogenation or chiral resolution. For example, a modified Michael addition using chiral catalysts can preserve the (R)-configuration . Reaction conditions (pH, temperature, and solvent polarity) are critical to minimize racemization during salt formation . Characterization via chiral HPLC or polarimetry is recommended to confirm enantiopurity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer: Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to verify the absence of diastereomers or impurities.
- Mass spectrometry (HRMS) to confirm molecular weight.
- X-ray crystallography for absolute configuration determination .
- Thermogravimetric analysis (TGA) to assess hydrochloride salt stability .
Q. What are the known biological targets or mechanisms of action for this compound?
- Answer: Structurally similar analogs (e.g., (R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride) interact with neurotransmitter systems, particularly GABA receptors, modulating synaptic transmission . In vitro assays using radioligand binding studies (e.g., [³H]-GABA displacement) are recommended to validate receptor affinity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities for this compound?
- Answer: Contradictions may arise from differences in assay conditions (e.g., pH, ion concentrations) or cell models. Standardize protocols using:
- Homogeneous cell lines (e.g., HEK293 expressing human GABAA receptors).
- Competitive binding assays with controls for nonspecific binding .
- Molecular docking simulations to rationalize structure-activity relationships (SAR) .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Answer: Key considerations include:
- Continuous flow reactors to enhance reaction homogeneity and reduce side products .
- Solvent optimization (e.g., ethanol/water mixtures) to improve crystallization efficiency.
- DoE (Design of Experiments) approaches to identify critical parameters (e.g., stoichiometry of HCl addition) .
Q. How does the substitution pattern on the phenyl ring influence biological activity?
- Answer: Comparative studies with analogs (e.g., 4-chloro or 4-cyano derivatives) show that electron-withdrawing groups enhance receptor binding affinity by 20–40%, likely due to increased dipole interactions with receptor pockets . Use QSAR (Quantitative Structure-Activity Relationship) models to predict modifications .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Answer:
- Storage: Under inert gas (argon) at -20°C to prevent oxidation of the amino group.
- Handling: Use anhydrous solvents during reactions to avoid hydrolysis of the hydrochloride salt .
- Stability testing: Monitor via accelerated degradation studies (40°C/75% RH) over 4 weeks .
Methodological Challenges
Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
- Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- pH adjustment: Dissolve in slightly acidic buffers (pH 4.5–5.5) to protonate the amino group .
- Sonication: Brief ultrasonic treatment to disrupt aggregates .
Q. What analytical methods differentiate between polymorphic forms of the hydrochloride salt?
- Answer:
- Powder X-ray diffraction (PXRD) to identify crystalline phases.
- Dynamic vapor sorption (DVS) to assess hygroscopicity and phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
